molecular formula C8H14O5 B14736601 Dimethyl [(propan-2-yl)oxy]propanedioate CAS No. 5257-96-5

Dimethyl [(propan-2-yl)oxy]propanedioate

Katalognummer: B14736601
CAS-Nummer: 5257-96-5
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: AGRGUOKWCUZXTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl [(propan-2-yl)oxy]propanedioate is an organic compound with the molecular formula C8H14O5. It is a diester derivative of malonic acid, where the ester groups are substituted with a propan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl [(propan-2-yl)oxy]propanedioate can be synthesized through the esterification of malonic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopropyl alcohol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Malonic acid and isopropyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dimethyl [(propan-2-yl)oxy]propanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler diester of malonic acid without the propan-2-yl substitution.

    Diethyl malonate: Another diester of malonic acid with ethyl groups instead of methyl groups.

    Dimethyl propargylmalonate: A diester with a propargyl group, offering different reactivity.

Uniqueness

Dimethyl [(propan-2-yl)oxy]propanedioate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to other malonate esters.

Eigenschaften

CAS-Nummer

5257-96-5

Molekularformel

C8H14O5

Molekulargewicht

190.19 g/mol

IUPAC-Name

dimethyl 2-propan-2-yloxypropanedioate

InChI

InChI=1S/C8H14O5/c1-5(2)13-6(7(9)11-3)8(10)12-4/h5-6H,1-4H3

InChI-Schlüssel

AGRGUOKWCUZXTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.